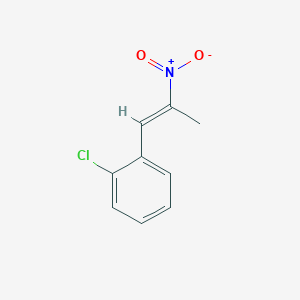

1-(2-Chlorophenyl)-2-nitropropene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-[(E)-2-nitroprop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c1-7(11(12)13)6-8-4-2-3-5-9(8)10/h2-6H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXHCITVQOIVMI-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1Cl)/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18982-43-9 | |

| Record name | NSC168624 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for 1 2 Chlorophenyl 2 Nitropropene

Condensation-Based Synthetic Routes

Condensation reactions form the cornerstone for synthesizing 1-(2-chlorophenyl)-2-nitropropene. This process involves the nucleophilic addition of the deprotonated form of nitroethane to the carbonyl group of 2-chlorobenzaldehyde (B119727), followed by the elimination of a water molecule. wikipedia.org The choice of catalyst, solvent, and reaction conditions plays a pivotal role in the efficiency of this transformation.

Optimized Henry Reaction Protocols for Nitroalkene Formation

The Henry reaction, also known as a nitroaldol reaction, is a classic method for forming carbon-carbon bonds between nitroalkanes and carbonyl compounds. researchgate.net In the context of this compound synthesis, the reaction begins with a base deprotonating nitroethane at the α-carbon, creating a resonance-stabilized nitronate anion. wikipedia.org This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. The resulting intermediate is a β-nitro alkoxide, which is subsequently protonated to form a β-nitro alcohol. This alcohol intermediate is often unstable and is dehydrated, typically by heating, to yield the final this compound product. wikipedia.org Optimizing this process involves careful control of reaction parameters to maximize the yield of the final nitroalkene while minimizing side reactions.

Catalytic Systems in Nitropropene Synthesis

The selection of an appropriate catalyst is critical for the successful synthesis of nitropropenes. Weakly basic catalysts are generally preferred to prevent self-condensation of the aldehyde reactant. wikipedia.org Various catalytic systems have been explored, including simple amines, ammonium (B1175870) salts, and more advanced systems like functionalized ionic liquids.

Primary and secondary amines are commonly employed as effective, weakly basic catalysts for this condensation. wikipedia.orgwikipedia.org Amines such as n-butylamine, methylamine, and cyclohexylamine facilitate the deprotonation of nitroethane to initiate the reaction. wikipedia.orgmdma.cherowid.org The reaction can be carried out under various conditions, from room temperature over several days to refluxing for a shorter duration to increase the reaction rate. For instance, refluxing benzaldehyde (B42025) and nitroethane with n-butylamine in ethanol (B145695) for eight hours has been reported to yield 64% of the corresponding 1-phenyl-2-nitropropene (B101151). mdma.ch Using cyclohexylamine as a catalyst while refluxing for six hours has resulted in yields as high as 78%. erowid.org

Table 1: Comparison of Amine Catalysts in the Synthesis of Phenyl-2-nitropropene Analogs

| Catalyst | Solvent | Reaction Conditions | Yield (%) |

|---|---|---|---|

| n-Butylamine | Ethanol | Reflux, 8 hours | 64 |

| Cyclohexylamine | None (Excess Nitroethane) | Reflux, 6 hours | 78 |

| Methylamine | Isopropanol | Slight heating, 4 hours | 81 |

| Cyclohexylamine | Glacial Acetic Acid | 100°C, 6 hours | 62 |

Note: The data in this table is based on the synthesis of the parent compound, 1-phenyl-2-nitropropene, and serves as a reference for the analogous synthesis of this compound. mdma.cherowid.org

Ionic liquids (ILs) have emerged as environmentally friendly alternatives to traditional volatile organic solvents and can also function as catalysts. nih.gov Functionalized ionic liquids, such as 2-hydroxyethylammonium acetate (B1210297) (2-HEAA), have been utilized as reusable catalysts for Henry condensations. mdma.chresearchgate.net These reactions can often be performed under solvent-free conditions at room temperature, offering advantages in terms of simplified workup procedures and reduced environmental impact. researchgate.net The use of ILs can lead to high yields; for example, the synthesis of a similar nitropropene using 2-HEAA as a catalyst at room temperature resulted in a 79% yield. mdma.ch The high viscosity of some ionic liquids can be a practical consideration, but their reusability makes them an attractive option for greener synthesis protocols. mdma.ch

Ammonium acetate is another widely used catalyst for the Knoevenagel-type condensation to produce nitropropenes. wikipedia.orgresearchgate.net It is particularly effective when the reaction is conducted in a solvent such as glacial acetic acid or by refluxing the reactants in excess nitroethane. mdma.ch A typical procedure involves refluxing the aldehyde, nitroethane, and ammonium acetate in glacial acetic acid for several hours. mdma.ch For example, refluxing benzaldehyde and ammonium acetate in excess nitroethane for five hours yielded 63% of the product after purification. mdma.ch The in-situ formation of a double Schiff base from the aldehyde and ammonia (from ammonium acetate) has been proposed as a key catalytic intermediate in these reactions. tue.nl

Influence of Solvent Systems and Reaction Conditions on Synthetic Yield and Selectivity

The choice of solvent and reaction conditions, such as temperature and time, significantly impacts the yield and selectivity of the synthesis. Solvents ranging from polar protic (e.g., ethanol, isopropanol) to non-polar aprotic (e.g., toluene) have been used. mdma.ch

When using amine catalysts, alcoholic solvents like ethanol and isopropanol are common. mdma.cherowid.org Isopropanol has been shown to give slightly higher yields than ethanol under similar conditions (81% vs. 75% with a methylamine catalyst). erowid.org Non-polar solvents like toluene (B28343) or benzene can also be effective, particularly when paired with a Dean-Stark apparatus to azeotropically remove the water byproduct, thereby driving the reaction equilibrium towards the product. scribd.com Using n-butylamine in toluene with a Dean-Stark trap has been reported to yield approximately 65% of the product.

Reaction temperature is another critical factor. While some reactions proceed at room temperature over extended periods, heating is typically employed to reduce reaction times. Refluxing the reaction mixture is a common strategy. mdma.cherowid.org However, prolonged heating at higher temperatures can sometimes lead to an increase in self-condensation byproducts. researchgate.net Therefore, optimizing the temperature and reaction time is essential to maximize the yield of the desired this compound.

Table 2: Effect of Solvent on Yield in Amine-Catalyzed Synthesis of Phenyl-2-nitropropene Analogs

| Catalyst | Solvent | Reaction Time (hours) | Yield (%) |

|---|---|---|---|

| Methylamine | Isopropanol (i-PrOH) | 4 | 81 |

| Methylamine | Ethanol (EtOH) | 4 | 75 |

| n-Butylamine | Toluene | 6 | ~65 |

| n-Butylamine | Ethanol (EtOH) | 8 | 64 |

Note: The data in this table is based on the synthesis of the parent compound, 1-phenyl-2-nitropropene, and illustrates the impact of solvent choice on reaction outcomes. mdma.cherowid.org

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. asianjpr.comsphinxsai.com The application of microwave irradiation to the Henry reaction for synthesizing nitrostyrenes significantly reduces reaction times from hours to mere minutes. nih.govresearchgate.netresearchgate.net

The underlying mechanism of microwave heating involves the direct coupling of microwave energy with polar molecules in the reaction mixture. sciencedoze.com This is achieved through two primary phenomena: dipolar polarization and ionic conduction. ijacskros.com In the context of the synthesis of this compound, polar reagents like 2-chlorobenzaldehyde, nitroethane, and the base catalyst absorb microwave energy, leading to rapid and uniform heating of the reaction medium. anton-paar.com This instantaneous, localized superheating accelerates the rate-determining steps of the reaction, dramatically shortening the time required for completion. ajgreenchem.com

Solvent-free, or neat, reaction conditions are often employed in microwave-assisted Henry reactions, which aligns with the principles of green chemistry by reducing solvent waste. researchgate.netlookchem.com Catalysts such as ammonium acetate or basic alumina (B75360) can be used to facilitate the condensation and subsequent dehydration under microwave irradiation. The rapid heating minimizes the formation of side products that can occur with prolonged exposure to high temperatures under conventional reflux conditions. jlu.edu.cn

The table below provides a comparative overview of typical outcomes between microwave-assisted and conventional heating methods for the synthesis of nitrostyrenes.

| Parameter | Conventional Heating Method | Microwave-Assisted Method |

| Reaction Time | Several hours (e.g., 2-15 hours) sphinxsai.com | A few minutes (e.g., 2-10 minutes) asianjpr.comsphinxsai.com |

| Energy Input | Indirect heating via conduction and convection; inefficient. anton-paar.com | Direct molecular heating; highly efficient. |

| Temperature Gradient | Non-uniform; vessel walls are hotter than the bulk mixture. sciencedoze.com | Uniform (homogeneous) heating throughout the bulk mixture. ajgreenchem.com |

| Product Yield | Moderate to good. | Often significantly higher. sphinxsai.comnih.gov |

| Byproduct Formation | More prevalent due to longer reaction times. | Minimized due to rapid heating and shorter reaction duration. ajgreenchem.com |

| Conditions | Often requires reflux in a suitable solvent. | Can often be performed under solvent-free conditions. researchgate.netlookchem.com |

Multi-Step Synthesis Involving Aldimine Intermediates

While the direct Henry condensation is the most common route, multi-step pathways involving aldimine intermediates offer an alternative synthetic strategy. Imines, formed from the condensation of aldehydes and primary amines, can serve as versatile intermediates in carbon-carbon bond-forming reactions. nih.gov A plausible multi-step synthesis of this compound via an aldimine intermediate would proceed as follows:

Formation of the Aldimine: The first step involves the reaction of 2-chlorobenzaldehyde with a primary amine, such as aniline or benzylamine, typically with the removal of water, to form the corresponding N-substituted aldimine (a Schiff base).

Nucleophilic Addition of Nitronate: In the second step, nitroethane is deprotonated by a strong base (e.g., an alkoxide) to form its resonance-stabilized nitronate anion. This potent nucleophile then attacks the electrophilic carbon of the aldimine C=N double bond. This reaction is analogous to a Mannich-type reaction. nih.gov

Elimination: The resulting adduct is an α-nitro-β-amino compound. Subsequent elimination of the amine group, often facilitated by heating or treatment with a mild acid, generates the carbon-carbon double bond, yielding the final product, this compound.

Regioselective and Stereoselective Synthesis of this compound

Control over regioselectivity and stereoselectivity is a critical aspect of modern organic synthesis. In the context of this compound, these factors determine the precise arrangement of substituents around the alkene double bond.

Regioselectivity: The standard Henry reaction between 2-chlorobenzaldehyde and nitroethane is inherently regioselective. The reaction mechanism involves the nucleophilic attack of the carbanion generated at the α-carbon of nitroethane onto the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration invariably forms the double bond between these two specific carbon atoms. This ensures the formation of the 1-aryl-2-nitro isomer without contamination from other regioisomers. A regiospecific synthesis of substituted 2-nitronaphthalenes has been reported that proceeds via an initial 1,4-addition followed by an intramolecular aza-Henry reaction involving an imine intermediate, demonstrating the predictable nature of these condensations. elsevierpure.com

Stereoselectivity: The double bond in this compound can exist as two geometric isomers: (E) and (Z). The (E)-isomer, where the larger groups (the 2-chlorophenyl ring and the nitro group) are on opposite sides of the double bond, is generally the thermodynamically more stable and is often the major product obtained under standard Henry reaction conditions. unirioja.es

However, the stereochemical outcome can be controlled to selectively favor one isomer over the other by carefully choosing the reaction conditions. Research has shown that for the condensation of aldehydes with nitroalkanes, the choice of solvent and catalyst system is crucial for stereocontrol. organic-chemistry.org

Synthesis of the (E)-isomer: Performing the reaction in a non-polar solvent like toluene at reflux temperature, using a catalyst such as piperidine, typically favors the formation of the more stable (E)-nitroalkene through a standard E1cB elimination pathway from the intermediate nitroalkanol.

Synthesis of the (Z)-isomer: The less stable (Z)-isomer can be selectively synthesized by altering the reaction conditions. Using a polar aprotic solvent like dichloromethane at a lower temperature (e.g., room temperature) can favor the (Z)-isomer. organic-chemistry.org One proposed mechanism for this selectivity involves the formation of an iminium intermediate from the aldehyde and piperidine, which then reacts with the nitronate anion in a conformation that leads to the (Z)-product after elimination. organic-chemistry.org The presence of molecular sieves has been noted as crucial in some systems to achieve high Z-selectivity by ensuring anhydrous conditions. organic-chemistry.org

Computational studies on the reactivity of (E)- and (Z)-β-nitrostyrenes have confirmed that the (Z)-isomer is less stable due to steric hindrance between the phenyl and nitro groups. rsc.orgnih.govrsc.org This inherent instability underscores the need for kinetic control to access it selectively.

Chemical Reactivity and Transformation Pathways of 1 2 Chlorophenyl 2 Nitropropene

Electronic Properties and Reactivity of the Nitroalkene Moiety

The nitroalkene functional group is the primary center of reactivity in 1-(2-chlorophenyl)-2-nitropropene. The nitro group (-NO₂) is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. nih.govchegg.com This strong electron-withdrawing nature significantly reduces the electron density of the entire conjugated system, which includes the C=C double bond and the phenyl ring. nih.gov

Reduction Chemistry of this compound

The reduction of this compound is a versatile process that can lead to several distinct products depending on the reagents and conditions employed. The primary sites for reduction are the carbon-carbon double bond and the nitro group.

Catalytic hydrogenation and other metal-catalyzed reductions are common methods for transforming nitroalkenes. The choice of catalyst and reaction conditions determines whether the reduction is selective for the double bond, the nitro group, or affects both simultaneously.

Selective reduction of the carbon-carbon double bond of a nitroalkene, while leaving the nitro group intact, yields a saturated nitroalkane. For the analogous compound 1-phenyl-2-nitropropene (B101151), this transformation to the corresponding nitropropane has been achieved using sodium borohydride. wikipedia.org This reaction saturates the propene chain without reducing the nitro functional group. This method is a key step in certain multi-step syntheses where the nitro group is required for subsequent transformations. wikipedia.org Organocatalytic reduction using Hantzsch esters in the presence of a chiral catalyst has also been explored for the synthesis of enantioenriched nitroalkanes from substituted nitroalkenes. mdpi.com

Table 1: Reagents for Reduction of Phenyl-2-nitropropenes to Saturated Nitroalkanes

| Precursor | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| 1-Phenyl-2-nitropropene | Sodium borohydride | 1-Phenyl-2-nitropropane | wikipedia.org |

| Tetrasubstituted nitroalkenes | Hantzsch ester, Chiral thiourea (B124793) catalyst | Enantioenriched nitroalkanes | mdpi.com |

The conversion of this compound to 1-(2-chlorophenyl)propan-2-one (B1296161) involves a two-stage process: initial reduction followed by hydrolysis of the resulting intermediate. A common pathway involves the reduction of the nitroalkene to the corresponding saturated nitroalkane, 1-(2-chlorophenyl)-2-nitropropane, as described previously. This secondary nitroalkane can then be converted to the ketone via the Nef reaction. organicreactions.orgresearchgate.net The classical Nef reaction involves treating the salt of a secondary nitroalkane with strong acid to hydrolyze it to a ketone. wikipedia.orgalfa-chemistry.com

Table 2: Methods for Transformation to Phenylpropanones

| Precursor | Reagent(s) / Method | Intermediate | Product | Reference(s) |

|---|

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the reduction of nitroalkenes. Enzymes, particularly from the "Old Yellow Enzyme" (OYE) family, can catalyze the asymmetric reduction of the C=C double bond with high enantioselectivity. nih.gov

Pentaerythritol tetranitrate (PETN) reductase, a flavin-dependent oxidoreductase from Enterobacter cloacae, is a robust and versatile enzyme for the reduction of a wide range of activated alkenes, including nitroalkenes. nih.govmanchester.ac.uk It catalyzes the asymmetric reduction of the C=C bond, providing an efficient route to chiral nitroalkanes. manchester.ac.uk The mechanism proceeds via a hydride transfer from the reduced flavin cofactor (FMNH₂) to the β-carbon of the nitroalkene, followed by protonation at the α-carbon. nih.gov

Studies on various substituted nitroalkenes have shown that PETN reductase can produce products with high optical purity, often with enantiomeric excess (ee) values exceeding 99%. nih.govmanchester.ac.uk The enzyme's specificity and the stereochemical outcome can be influenced by the substrate's structure and reaction conditions. nih.govresearchgate.net For example, the position of substituents on the nitroalkene can dictate the reduction mechanism invoked by the enzyme. manchester.ac.uk While specific data for the 1-(2-chlorophenyl) isomer is not detailed, the broad substrate scope of PETN reductase for industrially relevant nitroalkenes suggests its applicability. nih.govresearchgate.net This enzymatic approach is a powerful tool for synthesizing enantiopure compounds, which are valuable intermediates in medicinal chemistry. nih.govnih.govresearchgate.net

Table 3: Characteristics of PETN Reductase in Nitroalkene Reduction

| Feature | Description | Reference(s) |

|---|---|---|

| Enzyme Class | Flavin-dependent oxidoreductase (Old Yellow Enzyme family) | nih.govmanchester.ac.uk |

| Reaction | Asymmetric reduction of C=C double bond in α,β-unsaturated nitroalkenes | nih.gov |

| Cofactor | FMN (Flavin mononucleotide) / NADPH | nih.govresearchgate.net |

| Stereoselectivity | High, can achieve >99% enantiomeric excess (ee) for certain substrates | nih.govmanchester.ac.uk |

| Mechanism | trans-hydrogenation via hydride transfer from FMNH₂ to Cβ and proton transfer to Cα | nih.gov |

| Substrate Scope | Broad, includes various substituted (E)- and (Z)-nitroalkenes | nih.govmanchester.ac.uk |

Biocatalytic Reduction of this compound

Stereochemical Outcomes and Isomer Preference in Bioreduction

The enzymatic reduction of α,β-unsaturated nitroalkenes can yield various products, including the corresponding nitroalkanes, oximes, and amines. The stereochemical outcome of these bioreductions is highly dependent on the specific enzyme and reaction conditions employed. For instance, the use of quinine (B1679958) derivatives as asymmetric catalysts in the reaction between aromatic aldehydes and nitromethane (B149229) has been shown to induce direct enantioselection. wikipedia.org Similarly, enzymes like (S)-hydroxynitrile lyase and (R)-selective hydroxynitrile lyase can catalyze the formation of specific enantiomers of β-nitro alcohols. wikipedia.org

While specific studies on the bioreduction of this compound are not extensively detailed in the provided search results, the general principles of nitroalkene bioreduction suggest that a variety of stereochemical outcomes are possible. The steric and electronic properties of the 2-chloro substituent on the phenyl ring would likely influence the binding of the substrate to the enzyme's active site, thereby affecting the stereoselectivity of the reduction.

Mechanistic Models of Enzymatic Nitroalkene Reduction

The enzymatic reduction of nitroalkenes is often initiated by a hydride transfer from a cofactor, such as NADH or NADPH, to the β-carbon of the nitroalkene. This initial reduction can be followed by a series of enzymatic and non-enzymatic steps to yield the final products.

One proposed mechanism involves the initial reduction of the carbon-carbon double bond to form a nitroalkane intermediate. This nitroalkane can then be further reduced to an oxime and subsequently to an amine. The enzymes involved in these transformations often belong to the class of oxidoreductases.

Another potential pathway involves the initial reduction of the nitro group. However, the reduction of the C=C bond is generally considered to be the more common initial step in the bioreduction of nitroalkenes. The specific mechanistic pathway and the resulting product distribution are highly dependent on the enzyme's structure and the reaction environment.

Electrochemical Reduction Studies

Electrochemical methods offer a clean and efficient alternative for the reduction of nitroalkenes, avoiding the need for chemical reducing agents. rsc.org The electrochemical reduction of compounds similar to this compound has been investigated, providing insights into the potential reduction pathways. rsc.orgsciencemadness.org

The electrochemical reduction of nitrones, which can be intermediates in nitroalkene reduction, to amines has been successfully demonstrated. rsc.org This process typically involves the use of an undivided beaker-type cell under constant current conditions. rsc.org For the reduction of nitropropenes, lead cathodes are often employed. sciencemadness.org

The reduction of 1-phenyl-2-nitropropene, a closely related compound, has been a subject of interest. google.com While direct electrochemical reduction of the nitropropene to the corresponding amine is possible, side reactions such as polymerization can occur, especially if the temperature is not carefully controlled. sciencemadness.org The formation of byproducts can be influenced by the mixing of anolyte and catholyte, which can be prevented by using a suitable membrane like Nafion. sciencemadness.org

The electrochemical reduction of aryl nitroalkenes can also lead to the formation of oximes or ketones, depending on the reaction conditions, such as the acidity of the medium. google.com For example, in the presence of iron and low acid concentrations, the reduction of 1-phenyl-2-nitropropene can primarily yield the oxime of phenylpropanone. google.com

Nucleophilic Addition Reactions of this compound

The electron-withdrawing nature of the nitro group and the phenyl ring makes the double bond of this compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations.

Michael Addition with Various Nucleophiles (e.g., Enolates, Thiols, Amines)

The Michael addition, or conjugate addition, is a key reaction for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org In this reaction, a nucleophile (Michael donor) adds to the β-carbon of an α,β-unsaturated compound (Michael acceptor) like this compound. wikipedia.orgmasterorganicchemistry.com

Common nucleophiles for Michael additions include:

Enolates: Derived from ketones, esters, and other carbonyl compounds. wikipedia.orgmasterorganicchemistry.com

Thiols: Soft nucleophiles that readily add to activated alkenes. bham.ac.uk

Amines: Can act as nucleophiles in Michael additions. wikipedia.org

The reaction is typically catalyzed by a base, which deprotonates the Michael donor to form a more reactive nucleophile. wikipedia.orgmasterorganicchemistry.com The resulting product of a Michael addition to a nitroalkene is a γ-nitro compound, which can be a versatile synthetic intermediate. sctunisie.org For instance, the Michael addition of nitroalkanes to α,β-unsaturated carbonyl compounds is a well-established method for forming 1,5-dicarbonyl compounds or their synthetic equivalents. sctunisie.orgtamu.edu

The reaction conditions, such as the solvent and the nature of the base, can significantly influence the yield and selectivity of the Michael addition. sctunisie.org

Addition Reactions with Organometallic Reagents (Grignard, Organolithium)

Organometallic reagents, such as Grignard and organolithium reagents, are powerful nucleophiles that can add to the electrophilic double bond of this compound. libretexts.orglibretexts.org These reagents are highly reactive and must be handled under anhydrous conditions to prevent their decomposition by water. libretexts.orgmnstate.edu

Grignard Reagents (RMgX): Formed from the reaction of an alkyl or aryl halide with magnesium metal, Grignard reagents act as strong nucleophiles and bases. mnstate.edulibretexts.org They can add to the β-carbon of the nitroalkene, leading to the formation of a new carbon-carbon bond. libretexts.org The reaction of a Grignard reagent with an α,β-unsaturated ketone, a related system, typically results in 1,4-addition.

Organolithium Reagents (RLi): These are even more reactive than Grignard reagents and are prepared from alkyl or aryl halides and lithium metal. masterorganicchemistry.comfishersci.fr They are potent nucleophiles that can add to activated double bonds. libretexts.orgresearchgate.net However, their high basicity can sometimes lead to side reactions, such as deprotonation at the α-position of the nitroalkene. libretexts.orglibretexts.org

The choice of the organometallic reagent and the reaction conditions allows for the introduction of a wide variety of alkyl and aryl groups at the β-position of the nitroalkene framework.

Hydration Reactions and β-Nitro Alcohol Formation

The addition of water across the double bond of this compound, a hydration reaction, can lead to the formation of a β-nitro alcohol. This transformation is essentially the reverse of the dehydration step in a Henry reaction (nitroaldol reaction), which is a common method for synthesizing nitroalkenes. wikipedia.orgwikipedia.org

The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone to form a β-nitro alcohol. wikipedia.orgcommonorganicchemistry.com Subsequent dehydration of this alcohol yields the nitroalkene. wikipedia.org Therefore, under appropriate acidic or basic conditions, it is conceivable that water could add to the double bond of this compound to yield the corresponding β-nitro alcohol, 1-(2-chlorophenyl)-2-nitropropan-1-ol.

The direct hydration of a nitroalkene is not as common as the Henry reaction, but the principle of microscopic reversibility suggests its feasibility. The equilibrium between the nitroalkene and the β-nitro alcohol can be influenced by the reaction conditions, such as pH and temperature. The formation of β-nitro alcohols is significant as they are valuable intermediates for synthesizing β-amino alcohols, which are important motifs in many biologically active compounds. mdpi.com

Based on a thorough review of available scientific literature, it is not possible to generate an article on the specific chemical reactivity and transformation pathways of This compound that adheres to the detailed outline provided.

While general information exists for the reactivity of the parent compound, 1-phenyl-2-nitropropene wikipedia.orgchemicalbook.commdma.ch, and related isomers evitachem.com, extrapolating this data to the 2-chloro substituted variant would be scientifically inaccurate. The position of the chloro-substituent on the phenyl ring can significantly alter the electronic and steric properties of the molecule, leading to different reactivity and product outcomes that cannot be predicted without specific experimental data.

To generate content for the requested subheadings without supporting scientific literature would result in speculation and the fabrication of chemical reactions and data, which would be misleading and scientifically unsound. Therefore, in the interest of providing accurate and factual information, this request cannot be fulfilled.

Derivatives and Analogues of 1 2 Chlorophenyl 2 Nitropropene

Structural Modifications and Their Impact on Reactivity

The reactivity of 1-(2-chlorophenyl)-2-nitropropene can be significantly altered by modifying its chemical structure. The presence of the chloro group on the phenyl ring and the nitro group on the propene chain are key determinants of its chemical behavior.

The chloro-substituent on the phenyl ring influences the electron density of the aromatic system and, consequently, the reactivity of the entire molecule. The position of the chlorine atom (ortho, in this case) can introduce steric effects that may affect the approach of reactants.

The nitro group is a strong electron-withdrawing group, which makes the β-carbon of the propene chain highly electrophilic and susceptible to attack by nucleophiles. evitachem.com This is a characteristic feature of nitroalkenes, making them valuable in a variety of chemical reactions. rsc.orgresearchgate.net The versatility of the nitro group also lies in its ability to be transformed into other functional groups, such as amines and carbonyls, further expanding the synthetic utility of these compounds. rsc.orgresearchgate.net

Structural modifications, such as the introduction of different substituents on the phenyl ring or alterations to the nitroalkene moiety, can fine-tune the reactivity of the molecule. For instance, the introduction of fluorine atoms can lead to the synthesis of fluorine-containing heterocycles. thieme-connect.com

Synthesis and Reactivity of Substituted Phenylnitropropenes

Substituted phenylnitropropenes are typically synthesized through the condensation reaction of a substituted benzaldehyde (B42025) with a nitroalkane, such as nitroethane. evitachem.comwikipedia.org This reaction, often a Henry reaction or a Knoevenagel condensation, is usually carried out in the presence of a base. wikipedia.org

The reactivity of substituted phenylnitropropenes is diverse. They are known to participate in a variety of reactions, including:

Michael Additions: The electrophilic nature of the double bond makes them excellent Michael acceptors, reacting with a wide range of nucleophiles. evitachem.comsynthetikaeu.com

Cycloaddition Reactions: They can undergo cycloaddition reactions to form various cyclic compounds. thieme-connect.comlookchem.com

Reduction Reactions: The nitro group can be reduced to an amine, and the double bond can be hydrogenated. evitachem.comwikipedia.org

The specific substituents on the phenyl ring can modulate the reactivity. For example, electron-donating groups might decrease the electrophilicity of the double bond, while electron-withdrawing groups would enhance it.

Formation and Utility of Saturated Nitroalkane Derivatives

The carbon-carbon double bond in this compound and its analogues can be reduced to form saturated nitroalkane derivatives. This reduction can be achieved through catalytic hydrogenation or with reducing agents like sodium borohydride. wikipedia.org The resulting saturated nitroalkanes are valuable intermediates in organic synthesis. advancionsciences.comcphi-online.com

These saturated nitroalkanes can be further transformed. For instance, the nitro group can be converted to other functional groups, providing a pathway to a variety of substituted alkanes. advancionsciences.com This versatility makes nitroalkanes important building blocks in the synthesis of complex molecules. advancionsciences.comcphi-online.com

Ketone and Amine Derivatives Derived from this compound

A variety of ketone and amine derivatives can be synthesized from this compound.

Ketone Derivatives: The nitro group of a saturated nitroalkane, derived from the parent nitropropene, can be converted into a carbonyl group to form a ketone. For example, phenyl-2-nitropropane can be hydrolyzed to phenylacetone (B166967) (P2P). wikipedia.org A related compound, 2-(2-chlorophenyl)-2-nitrocyclohexanone, is a precursor in the synthesis of norketamine. chemicalbook.com Benzophenone derivatives, which are a class of ketones, are also of significant interest due to their wide range of applications. nih.govresearchgate.net

Amine Derivatives: The reduction of the nitro group in this compound leads to the formation of the corresponding amine, 1-(2-chlorophenyl)-2-aminopropane. This reduction can be carried out using various reducing agents such as lithium aluminum hydride (LAH), sodium borohydride, or through catalytic hydrogenation. evitachem.comwikipedia.org Primary amines can react with aldehydes and ketones to form imines, while secondary amines yield enamines. pressbooks.pub

Exploration of Novel Heterocyclic Systems via Nitroalkene Transformations

Nitroalkenes, including this compound, are powerful precursors for the synthesis of a wide array of heterocyclic compounds. rsc.orgresearchgate.netias.ac.in The high reactivity and the versatility of the nitro group allow for the construction of various ring systems. rsc.orgresearchgate.net

Some of the key transformations of nitroalkenes leading to heterocyclic systems include:

Michael Addition followed by Cyclization: This is a common strategy where the initial Michael adduct undergoes an intramolecular reaction to form a ring. rsc.orgresearchgate.netias.ac.inresearchgate.net

Cycloaddition Reactions: Nitroalkenes can participate in [3+2] and other cycloaddition reactions to form five-membered and other heterocyclic rings. rsc.orgresearchgate.netthieme-connect.com For example, they react with azides to form triazoles. thieme-connect.com

Cascade/Domino/Tandem Reactions: The reactivity of nitroalkenes allows for multi-step reactions to occur in a single pot, leading to complex heterocyclic structures efficiently. rsc.orgresearchgate.netias.ac.inresearchgate.net

These reactions have been used to synthesize a variety of heterocycles, including pyrrolidines, pyrazoles, isoxazoline-N-oxides, and piperidines. researchgate.netthieme-connect.comresearchgate.net The ability to form fused heterocyclic systems with multiple chiral centers highlights the synthetic power of nitroalkene transformations. ias.ac.inresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Chlorophenyl 2 Nitropropene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the vinylic proton, and the methyl protons. The protons on the chlorinated phenyl ring would appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm) due to spin-spin coupling. The ortho-chloro substituent induces a downfield shift on the neighboring protons. The vinylic proton, adjacent to the nitro group, is expected to resonate as a singlet or a finely split quartet (due to coupling with the methyl group) in the downfield region, likely around δ 8.0-8.5 ppm. The methyl protons would appear as a doublet in the upfield region, approximately at δ 2.5 ppm, coupled to the vinylic proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the phenyl ring would generate several signals in the aromatic region (δ 120-140 ppm). The carbon bearing the chloro substituent (C-Cl) is expected to have a chemical shift around δ 130-135 ppm. The quaternary carbon of the double bond attached to the nitro group (C-NO₂) would be significantly deshielded and appear further downfield, while the other vinylic carbon would also be in the downfield region. The methyl carbon would give a signal in the upfield region (around δ 15-20 ppm).

Expected ¹H and ¹³C NMR Data for 1-(2-Chlorophenyl)-2-nitropropene

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Aromatic-H | 7.2 - 7.6 (multiplet) | 127 - 135 |

| Vinylic-H | ~8.3 (singlet) | ~145 |

| Methyl-H | ~2.5 (singlet) | ~14 |

| C-Cl | - | ~133 |

| C-NO₂ | - | ~148 |

| Vinylic-C | - | ~138 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

NMR spectroscopy, particularly through the use of Nuclear Overhauser Effect (NOE) experiments, can be instrumental in determining the stereochemistry of the double bond (E/Z isomerism) in this compound. For the predominant isomer, NOE correlations between the vinylic proton and the protons of the phenyl ring, or between the methyl protons and the phenyl ring protons, would help to establish their spatial proximity and thus the geometry around the C=C double bond.

Conformational analysis, concerning the rotation around the single bond connecting the phenyl ring and the nitropropene moiety, can also be investigated using NMR. The presence of the ortho-chloro substituent may create steric hindrance, leading to a preferred conformation where the phenyl ring is twisted out of the plane of the nitropropene group. Temperature-dependent NMR studies could reveal information about the energy barrier to this rotation.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound is expected to show strong absorption bands corresponding to the nitro group, the carbon-carbon double bond, and the chlorinated aromatic ring. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are particularly prominent and are anticipated to appear around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C=C stretching vibration of the propene backbone would likely be observed in the 1620-1650 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-Cl stretching vibration would appear in the fingerprint region, typically between 600 and 800 cm⁻¹. rsc.org

Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C Stretch (alkene) | 1650 - 1620 |

| Asymmetric NO₂ Stretch | 1560 - 1520 |

| Symmetric NO₂ Stretch | 1380 - 1340 |

| C-Cl Stretch | 800 - 600 |

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound is expected to show a strong band for the symmetric stretching of the nitro group. The C=C double bond, being a relatively non-polar bond, should also give a strong Raman signal. The aromatic ring vibrations will also be present. Due to the different selection rules, some vibrations that are weak in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. For example, the symmetric NO₂ stretch is often stronger in Raman than in IR.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is expected to be dominated by π → π* transitions associated with the conjugated system formed by the phenyl ring and the nitropropene moiety. The presence of the nitro group, a strong chromophore, and the chloro substituent will influence the position and intensity of the absorption maxima (λ_max). researchgate.net

The main absorption band is anticipated in the ultraviolet region, likely between 250 and 350 nm. The ortho-chloro substituent may cause a slight bathochromic (red) or hypsochromic (blue) shift compared to the unsubstituted 1-phenyl-2-nitropropene (B101151), depending on the interplay of electronic and steric effects. Solvatochromism, the shift in λ_max with solvent polarity, could also be studied to understand the nature of the electronic transitions.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation

High-resolution mass spectrometry is an indispensable tool for the confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₉H₈ClNO₂, the theoretical exact mass can be calculated. This calculated mass serves as a benchmark for comparison with experimental data obtained from HR-MS analysis.

The molecular weight of this compound is approximately 197.62 g/mol . More precisely, its monoisotopic mass, which is crucial for high-resolution analysis, can be calculated using the masses of the most abundant isotopes of its constituent elements (¹H, ¹²C, ¹⁴N, ¹⁶O, and ³⁵Cl).

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₉H₈ClNO₂ |

| Molecular Weight | 197.62 g/mol |

| Theoretical Exact Mass | 197.02436 u |

Note: The theoretical exact mass is calculated based on the most abundant isotopes of the elements.

X-ray Crystallographic Analysis

Determination of Molecular Conformation and Configuration

The molecular conformation of this compound is largely dictated by the spatial arrangement around the carbon-carbon double bond and the rotation of the 2-chlorophenyl group. The presence of the double bond leads to the possibility of (E) and (Z) isomers. The (E)-configuration is generally more thermodynamically stable for related nitrostyrenes due to reduced steric hindrance. nih.gov

Analysis of the crystal structure of a related compound, (E)-3-(2-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, reveals that the molecule is not planar. The dihedral angle between the 2-chlorophenyl ring and the nitrophenyl ring is 26.48 (6)°. nih.gov The propene unit is coplanar with the 2-chlorophenyl ring. nih.gov For this compound, a similar non-planar conformation can be anticipated, with a significant dihedral angle between the plane of the phenyl ring and the nitro-substituted ethenyl group due to steric repulsion between the ortho-chloro substituent and the nitropropene moiety.

Table 2: Crystallographic Data for a Related Derivative, (E)-3-(2-Chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one

| Crystal Data | |

| Chemical Formula | C₁₅H₁₀ClNO₃ |

| Molecular Weight | 287.69 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 13.7003 (2) |

| b (Å) | 7.3659 (1) |

| c (Å) | 25.9954 (4) |

| β (°) | 102.290 (1) |

| Volume (ų) | 2563.21 (7) |

| Z | 8 |

| Data from reference nih.gov |

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions. These interactions play a crucial role in determining the physical properties of the solid material. chemicalbook.com

In the crystal structure of (E)-3-(2-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, adjacent molecules are stacked in a head-to-tail fashion, forming columns along the a-axis through π–π interactions with a centroid-centroid distance of 3.6955 (8) Å. nih.gov These columns are further linked by weak C–H⋯O interactions. nih.gov Weak intramolecular C–H⋯O and C–H⋯Cl interactions are also observed, which help to stabilize the molecular conformation. nih.gov

Table 3: Intermolecular Interactions in a Related Derivative

| Interaction Type | Description |

| π–π stacking | Stacking of aromatic rings in a head-to-tail fashion. nih.gov |

| C–H⋯O | Weak hydrogen bonds linking neighboring columns. nih.gov |

| C–H⋯Cl | Weak intramolecular interactions contributing to conformational stability. nih.gov |

Theoretical and Computational Chemistry Studies on 1 2 Chlorophenyl 2 Nitropropene

Quantum Chemical Computations

Quantum chemical computations offer a powerful lens through which the intrinsic properties of molecules can be explored with high precision. For 1-(2-Chlorophenyl)-2-nitropropene, these theoretical approaches provide a detailed understanding of its structural, electronic, and vibrational characteristics, complementing and often guiding experimental investigations.

Density Functional Theory (DFT) and Ab-initio Methods for Geometry Optimization

The foundational step in the computational analysis of a molecule is the determination of its most stable three-dimensional arrangement of atoms, known as geometry optimization. For this purpose, Density Functional Theory (DFT) and ab-initio methods are the cornerstones of modern computational chemistry. aps.orgmanchester.ac.ukmit.edu

DFT methods, such as the widely used B3LYP functional, combined with appropriate basis sets like 6-311G(d,p), have been successfully employed to calculate the optimized geometry of related chalcone (B49325) derivatives. krishisanskriti.orgmaterialsciencejournal.org These calculations determine the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure of the molecule. For instance, in a study on a similar chalcone, (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, the optimized bond lengths for the C=O and C-Cl bonds were calculated to be 1.2441 Å and 1.7549 Å, respectively, using the B3LYP/6-311G(d,p) level of theory. materialsciencejournal.org The accuracy of these computational methods is often validated by comparing the calculated geometric parameters with experimental data obtained from X-ray crystallography, where available. mdpi.com

Ab-initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory by systematically improving upon the Hartree-Fock method. researchgate.net While computationally more demanding, they can provide benchmark results for the geometric parameters. The choice between DFT and ab-initio methods often depends on the desired balance between accuracy and computational cost. mdpi.com For larger molecules, DFT generally provides a good compromise.

The geometry optimization process for this compound would involve starting with an initial guess of the molecular structure and iteratively solving the electronic Schrödinger equation to find the geometry that minimizes the total energy of the system. nih.gov The resulting optimized structure provides the basis for all subsequent computational analyses.

Table 1: Representative Theoretical Methods for Geometry Optimization

| Method | Description |

| Density Functional Theory (DFT) | A class of methods that approximates the many-electron Schrödinger equation by using the electron density as the fundamental variable. Functionals like B3LYP are popular. mdpi.com |

| Ab-initio Methods | A family of methods based on first principles, solving the Schrödinger equation without empirical parameters. Examples include Hartree-Fock (HF) and Møller-Plesset (MP2). researchgate.net |

| Basis Sets | A set of mathematical functions used to represent the atomic orbitals in a molecule. Examples include Pople-style basis sets (e.g., 6-31G(d,p)) and Dunning-style basis sets. |

Analysis of Electronic Structure: Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)

Understanding the electronic structure of a molecule is key to predicting its reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps are two critical tools for this analysis. numberanalytics.comnumberanalytics.com

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests that the molecule is more polarizable and reactive. For nitropropene derivatives, the HOMO is typically localized on the nitroalkene moiety, while the LUMO is distributed over the aromatic ring and the nitro group. researchgate.net The specific energies and localizations of the HOMO and LUMO for this compound can be precisely calculated using DFT methods.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It provides a guide to the regions that are rich or poor in electrons. Red-colored regions indicate a negative potential, corresponding to areas susceptible to electrophilic attack, while blue regions signify a positive potential, indicating sites for nucleophilic attack. researchgate.net For a molecule like this compound, the MEP map would likely show a negative potential around the oxygen atoms of the nitro group, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the phenyl ring would exhibit a positive potential.

Table 2: Key Electronic Structure Parameters

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. researchgate.net | Relates to the ionization potential and electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. researchgate.net | Relates to the electron affinity and electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. numberanalytics.com | An indicator of chemical reactivity, polarizability, and kinetic stability. |

| MEP | A map of the electrostatic potential on the molecular surface. researchgate.net | Identifies electron-rich and electron-poor regions, predicting sites of interaction. |

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning the bands observed in experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the frequencies and intensities of the vibrational modes of the molecule. researchgate.net

DFT methods, particularly B3LYP, have been shown to provide excellent agreement with experimental vibrational spectra for a wide range of organic molecules, including those with similar functional groups to this compound. krishisanskriti.orgscirp.org The calculated harmonic frequencies are often scaled by an empirical factor to better match the anharmonicity of real molecular vibrations. nist.govmdpi.com

For this compound, key vibrational modes would include the C-Cl stretching vibration, the symmetric and asymmetric stretching of the NO2 group, the C=C stretching of the propene moiety, and various C-H stretching and bending modes of the phenyl ring. scirp.org For instance, the C-Cl stretching vibration is typically observed in the range of 850-550 cm⁻¹. scirp.org The calculated vibrational spectrum can be used to confirm the structure of the synthesized compound and to understand the nature of its chemical bonds.

Natural Bond Orbital (NBO) and Electron Localization Function (ELF) Analysis

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex many-electron wavefunction into a set of localized orbitals that correspond to the familiar Lewis structures of lone pairs, bonding orbitals, and antibonding orbitals. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These interactions, such as those between a filled bonding orbital and an empty antibonding orbital, indicate the extent of electron delocalization and can explain the stability of certain conformations.

Electron Localization Function (ELF) Analysis: ELF is a function that provides a measure of the localization of electrons in a molecule. It is particularly useful for visualizing and understanding the nature of chemical bonds, distinguishing between covalent bonds, ionic bonds, and non-bonding electron pairs. The ELF topology divides the molecular space into basins of attractors, which correspond to atomic cores, lone pairs, and bonds.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally.

Potential Energy Surface (PES) Analysis of Reaction Pathways

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. wayne.edu By mapping out the PES for a chemical reaction, chemists can identify the most likely pathways from reactants to products. researchgate.netsmu.edu

The key features of a PES include minima, which correspond to stable reactants, products, and intermediates, and saddle points, which represent transition states. wayne.edu The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction.

For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can be used to locate the transition state structures and calculate the activation energies. smu.edu Techniques like the Synchronous Transit-Guided Quasi-Newton (STQN) method can be employed to find transition states. Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that it connects the desired reactants and products on the PES. researchgate.net This detailed understanding of the reaction mechanism at a molecular level can be invaluable for optimizing reaction conditions and designing new synthetic routes.

Application of Bonding Evolution Theory (BET) to Reaction Mechanisms

For a molecule like this compound, which features a reactive C=C double bond activated by an electron-withdrawing nitro group, BET would be invaluable for studying its participation in various reactions, such as cycloadditions or nucleophilic additions.

A pertinent example is the study of [3+2] cycloaddition reactions between nitrones and electron-deficient nitroethenes. researchgate.netrsc.org A BET analysis of such a reaction would typically proceed as follows:

Locating Stationary Points: The geometries of reactants, transition states, and products are optimized using a suitable level of theory, such as Density Functional Theory (DFT).

IRC Calculation: An Intrinsic Reaction Coordinate (IRC) path is calculated to connect the transition state to the reactants and products.

BET Analysis: The ELF is calculated for numerous points along the IRC path. The analysis of the ELF topology reveals the sequence of bond formation and breaking.

In these cycloadditions, BET has shown that the reactions are often asynchronous (non-concerted), where one new single bond begins to form before the other. rsc.org The theory divides the mechanism into distinct phases, starting from the reactants, proceeding through the formation of the first covalent bond, and culminating in the closure of the ring and formation of the final product. This level of mechanistic detail, which goes beyond the information provided by the potential energy surface alone, is the primary strength of BET. For this compound, BET could elucidate the precise mechanism of its reaction with nucleophiles, detailing how the C=C bond breaks and new C-Nu and C-H bonds form in a stepwise or concerted fashion.

Solvation Effects in Theoretical Calculations (e.g., PCM Models)

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical calculations on isolated, gas-phase molecules often fail to capture these crucial interactions. Solvation models are computational methods designed to account for the effects of a solvent.

The Polarizable Continuum Model (PCM) is one of the most widely used implicit solvation models. wikipedia.org Instead of modeling individual solvent molecules, PCM treats the solvent as a continuous medium with a specific dielectric constant (ε). The solute molecule is placed within a cavity carved out of this continuum, and the electrostatic interaction between the solute and the polarized dielectric is calculated self-consistently.

Key aspects of PCM include:

Cavity Definition: The boundary between the solute and the dielectric continuum is typically defined by a union of atom-centered spheres (e.g., using van der Waals radii).

Electrostatic Interactions: This is the primary component, accounting for the stabilization of charge separation in the solute by the polar solvent.

Non-Electrostatic Terms: These can include contributions from cavitation (the energy required to create the cavity in the solvent), dispersion, and repulsion between the solute and solvent. youtube.com

Several variants of PCM exist, such as the Integral Equation Formalism PCM (IEFPCM) and the Conductor-like PCM (C-PCM), which offer different formalisms for calculating the surface charges on the cavity. researchgate.netuni-muenchen.de

For this compound, a polar molecule, solvation effects are critical. A PCM calculation would be essential to accurately predict its dipole moment in solution, the relative energies of different conformers, and the energy barriers of its reactions. For instance, in a polar solvent, the charge separation in the transition state of a nucleophilic addition reaction would be stabilized, lowering the activation energy compared to the gas phase.

Table 1: Illustrative Solvation Free Energies (ΔGsolv) for a Model Nitroalkene in Various Solvents using IEFPCM

| Solvent | Dielectric Constant (ε) | Illustrative ΔGsolv (kcal/mol) |

| Heptane | 1.9 | -1.8 |

| Chloroform | 4.8 | -4.5 |

| Acetone | 20.7 | -6.8 |

| Acetonitrile | 36.6 | -7.5 |

| Water | 78.4 | -8.2 |

This table presents hypothetical data for a representative polar molecule to illustrate the trend of increasing stabilization (more negative ΔGsolv) with increasing solvent polarity.

Predictive Modeling of Chemical Properties and Reactivity Descriptors

Computational Assessment of Reactivity Indices

Conceptual Density Functional Theory (DFT) provides a powerful framework for quantifying chemical reactivity. By calculating various electronic structure descriptors, one can predict the reactivity and selectivity of a molecule without explicitly modeling a full reaction. rsc.org

Key reactivity indices include:

HOMO and LUMO Energies (εH, εL): The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity).

HOMO-LUMO Gap (ΔE): The energy difference between the LUMO and HOMO (ΔE = εL - εH). A small gap generally implies higher reactivity and polarizability.

Global Hardness (η) and Softness (S): Hardness (η ≈ (εL - εH)/2) measures resistance to change in electron distribution. Softness (S = 1/2η) is the reciprocal of hardness; soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): Defined as ω = μ² / 2η (where μ is the electronic chemical potential, μ ≈ (εH + εL)/2), this index quantifies the electron-accepting capability of a species.

For this compound, the electron-withdrawing nitro (-NO₂) group is expected to significantly lower the LUMO energy, making the molecule a strong electrophile at the β-carbon of the nitropropene moiety. The 2-chloro substituent also influences the electronic properties through inductive and resonance effects.

Table 2: Representative Calculated Reactivity Descriptors for a Substituted Nitroalkene

| Descriptor | Value | Interpretation |

| εHOMO | -7.5 eV | Moderate electron-donating ability (phenyl ring) |

| εLUMO | -2.1 eV | Strong electron-accepting ability (nitropropene) |

| HOMO-LUMO Gap | 5.4 eV | Indicates significant charge transfer character |

| Hardness (η) | 2.7 eV | Moderately soft, indicating good reactivity |

| Electrophilicity (ω) | 4.4 eV | High value, confirming strong electrophilic nature |

This table contains representative values for a molecule with a donor-acceptor structure to illustrate the application of these descriptors. scirp.org

Theoretical Predictions of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as a laser beam. They are crucial for technologies like frequency conversion and optical switching. nih.gov Organic molecules with specific electronic features can possess large NLO responses. A key design principle for second-order NLO materials is a "push-pull" or donor-π-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer (ICT) upon excitation. researchgate.net

The primary NLO property of interest is the first hyperpolarizability (β), which governs second-harmonic generation. Computational chemistry can reliably predict β values, guiding the synthesis of promising NLO candidates.

This compound contains elements of a D-π-A system. The nitropropene group is a potent electron acceptor, while the chlorophenyl ring can act as a π-system and a weak donor/modulator. The conjugated double bond serves as the π-bridge. Theoretical calculations, typically using DFT with specialized long-range corrected functionals (like CAM-B3LYP) and appropriate basis sets, can determine the components of the hyperpolarizability tensor. scispace.comscilit.com

Table 3: Illustrative Theoretical NLO Properties for D-π-A Chromophores

| Molecule (Illustrative) | Dipole Moment (μ, Debye) | Average Polarizability (⟨α⟩, a.u.) | First Hyperpolarizability (β, a.u.) |

| p-Nitroaniline (reference) | 6.9 | 89 | 1100 |

| Donor-Styrene-NO₂ | 8.5 | 155 | 4500 |

| Donor-Styrene-CN | 7.8 | 148 | 3200 |

This table shows representative data for known NLO molecules to provide context. Values are highly dependent on the specific donor/acceptor strength and conjugation length. nih.gov The NLO response of this compound would be predicted by calculating these properties and comparing them to known standards.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum mechanics provides deep insight into electronic structure, it is often too computationally expensive to model the dynamic behavior of molecules over time. Molecular Dynamics (MD) simulations bridge this gap by using classical mechanics (force fields) to simulate the motions of atoms in a system. acs.org

MD simulations are particularly useful for:

Conformational Analysis: Exploring the different spatial arrangements (conformations) a molecule can adopt and determining their relative populations. mun.canih.gov

Solvent-Solute Interactions: Modeling the explicit arrangement and dynamics of solvent molecules around a solute.

Binding Dynamics: Simulating how a molecule interacts with a biological target, like a protein receptor. nih.gov

For this compound, a key flexible coordinate is the dihedral angle of the single bond connecting the phenyl ring to the propene group. Rotation around this bond determines the relative orientation of these two fragments, which affects the molecule's conjugation, dipole moment, and how it interacts with its environment.

An MD simulation of this molecule, typically in a box of explicit solvent like water or an organic solvent, would reveal:

The preferred dihedral angles and the energy barriers to rotation between them.

The formation and lifetime of hydrogen bonds between the nitro group's oxygen atoms and protic solvent molecules.

The results from MD simulations can provide crucial context for quantum mechanical calculations, for instance, by identifying the most populated conformers in solution for which more accurate property calculations should be performed. mdpi.com

Applications of 1 2 Chlorophenyl 2 Nitropropene in Specialized Organic Synthesis and Chemical Research

Strategic Intermediate in the Synthesis of Complex Organic Molecules

1-(2-Chlorophenyl)-2-nitropropene is a valuable intermediate in the multistep synthesis of complex organic molecules, particularly in the pharmaceutical and fine chemical industries. The true power of this compound lies in the chemical versatility of its nitroalkene functionality. The nitro group can be readily transformed into a variety of other functional groups, most notably an amino group through reduction. This transformation is a cornerstone of its utility, providing a direct route to chiral amines and their derivatives, which are prevalent in many biologically active compounds.

The reduction of the nitro group in compounds like this compound can be achieved using various reducing agents, such as lithium aluminum hydride or through catalytic hydrogenation. This process converts the nitroalkene into a primary amine, specifically 1-(2-chlorophenyl)propan-2-amine. This amine can then serve as a crucial precursor for more intricate molecular targets. The presence of the chlorine atom on the phenyl ring is significant, as it can be used to modulate the electronic properties and biological activity of the final molecule or serve as a handle for further synthetic modifications through cross-coupling reactions.

The general synthetic utility of related nitropropenes, such as 1-phenyl-2-nitropropene (B101151), in the production of pharmaceuticals highlights the potential of its chlorinated analog. wikipedia.orgchemicalbook.comsafrole.com For instance, 1-phenyl-2-nitropropene is a known intermediate in the synthesis of certain amphetamine-class compounds. wikipedia.org By extension, this compound is a logical starting point for the synthesis of chlorinated analogs of these and other complex molecules, allowing researchers to explore structure-activity relationships.

Building Block for Functionalized Molecular Frameworks

As a building block, this compound offers multiple points for molecular elaboration, making it a powerful tool for constructing diverse and highly functionalized molecular frameworks. nih.govfrontiersin.org The reactivity of the nitroalkene system is dominated by the electron-withdrawing nature of the nitro group, which polarizes the carbon-carbon double bond. This polarization renders the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles in what is known as a Michael addition reaction.

This reactivity allows for the introduction of various carbon and heteroatom nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. The resulting adducts are densely functionalized and can be further manipulated to create complex cyclic and acyclic structures. The ortho-chloro substituent on the phenyl ring can influence the stereochemical outcome of these addition reactions, potentially providing a degree of diastereocontrol due to steric hindrance.

Table 1: Potential Reactions for Functionalization

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Michael Addition | Grignard reagents, organocuprates, enolates | Functionalized nitroalkanes |

| Hetero-Michael Addition | Amines, thiols, alcohols | Amino, thio, or ether-functionalized nitroalkanes |

| Reduction | LiAlH₄, NaBH₄, Catalytic Hydrogenation | Primary amines |

Contribution to the Development of Novel Synthetic Methodologies

The study of the reactivity of this compound contributes significantly to the development of new synthetic methodologies. Nitroalkenes are pivotal substrates in a variety of name reactions, including the Henry (nitroaldol) reaction, the Michael addition, and various cycloaddition reactions. wikipedia.orgnih.gov Research using this specific chloro-substituted analog helps to refine and expand the scope of these important transformations.

The presence of the ortho-chloro substituent provides a unique opportunity to study its electronic and steric effects on reaction outcomes. For example, in asymmetric catalysis, the chloro group can influence the binding of the substrate to a chiral catalyst, potentially altering the enantioselectivity of the reaction. By systematically studying how this substituent affects reaction rates, yields, and stereoselectivity, chemists can develop more robust and predictable synthetic methods. These findings are not only applicable to this compound but can also be generalized to other ortho-substituted nitroalkenes, thereby broadening the toolkit of synthetic organic chemists.

Utility in the Construction of Advanced Materials

The application of nitroalkenes extends beyond traditional organic synthesis into the realm of materials science. Derivatives of 1-phenyl-2-nitropropene have been explored for the creation of advanced materials, including specialized polymers and light-sensitive materials. bloomtechz.comweimiaobio.com The conjugated system within this compound, which encompasses the phenyl ring and the nitro-substituted double bond, gives it interesting electronic properties that can be harnessed in materials science.

Polymerization of this monomer, or its incorporation into copolymers, could lead to materials with tailored properties. The presence of the chlorine atom may enhance flame retardancy or modify the polymer's thermal and mechanical stability. Furthermore, the nitro group is known to be photoreactive in some contexts, suggesting potential applications in photolithography or as a component in photoresponsive materials. Research in this area could lead to the development of novel organic semiconductors or other functional materials with unique electronic or optical properties. bloomtechz.com

Foundational Research on Structure-Reactivity Relationships in Nitroalkene Chemistry

This compound is an excellent model compound for fundamental research into structure-reactivity relationships in nitroalkene chemistry. The interplay between the electron-withdrawing nitro group and the electronic effects of the chloro substituent on the aromatic ring dictates the molecule's reactivity. The position of the substituent on the phenyl ring is critical. An ortho-chloro group, as in this case, exerts a combination of a -I (electron-withdrawing inductive) effect and a +R (electron-donating resonance) effect, along with a significant steric effect.

This combination influences the electrophilicity of the β-carbon in the nitroalkene system. Compared to its meta and para isomers, the ortho-substituent can cause a greater degree of steric hindrance, which may slow down reactions or favor the formation of specific stereoisomers. Systematic studies comparing the reactivity of ortho-, meta-, and para-chlorophenyl-2-nitropropenes can provide deep insights into these effects. evitachem.com

Table 2: Comparative Electronic and Steric Effects of Chloro-Substituents

| Substituent Position | Inductive Effect (-I) | Resonance Effect (+R) | Steric Hindrance | Predicted Effect on Reactivity |

|---|---|---|---|---|

| Ortho | Strong | Moderate | High | Reactivity may be sterically hindered. |

| Meta | Moderate | Negligible | Low | Primarily influenced by inductive effect. |

This foundational research is crucial for predicting the behavior of other substituted nitroalkenes in complex reaction sequences and for the rational design of new reagents and catalysts for organic synthesis.

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of β-nitrostyrenes, often relying on the Henry condensation, typically involves the use of volatile organic solvents and basic catalysts that can complicate product isolation and generate significant waste. rsc.orgnih.gov Future research is increasingly focused on developing greener and more sustainable synthetic methodologies for 1-(2-chlorophenyl)-2-nitropropene.

Emerging strategies that align with the principles of green chemistry include:

Solvent-Free and Microwave-Assisted Synthesis: The use of microwave irradiation, often in the absence of a solvent, has been shown to significantly accelerate the condensation of benzaldehydes with nitroalkanes, leading to the formation of β-nitrostyrenes. researchgate.net This approach offers the advantages of shorter reaction times, reduced energy consumption, and minimized solvent waste. The synthesis of various substituted β-nitrostyrenes has been successfully achieved using solid supports like alumina (B75360) (Al₂O₃) in conjunction with potassium carbonate (K₂CO₃) under microwave irradiation. researchgate.net

Ionic Liquids as Catalysts and Media: Ionic liquids (ILs) are gaining attention as environmentally benign alternatives to traditional organic solvents due to their low vapor pressure, thermal stability, and recyclability. Novel multi-acidic ionic liquids derived from ethanolamine (B43304) have been employed as efficient catalysts for the Henry condensation reaction to produce β-nitrostyrenes, including their derivatives, under solvent-free conditions. researchgate.netresearchgate.net These ionic liquids can often be recovered and reused multiple times without a significant loss in catalytic activity, making the process more economical and sustainable. researchgate.net For instance, a method using an ethanolamine-based ionic liquid as a catalyst for the reaction between aromatic aldehydes and nitroalkanes has been reported to give high yields of β-nitrostyrene and its derivatives. researchgate.netresearchgate.net

Solid-Supported Reagents: The use of inorganic nitrates adsorbed onto solid supports like silica (B1680970) gel presents a cleaner and safer alternative for nitration reactions. researchgate.net While typically applied for the nitration of aromatic compounds, similar principles could be adapted for the synthesis of nitroalkenes. This method avoids the use of strong mineral acids like nitric and sulfuric acid, which are corrosive and produce hazardous waste streams. researchgate.net

| Synthetic Method | Key Features | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Solvent-free or reduced solvent, rapid heating. | Faster reaction times, energy efficiency, reduced solvent waste. |

| Ionic Liquid Catalysis | Recyclable catalyst/medium, low volatility. | Greener reaction conditions, potential for catalyst reuse. |

| Solid-Supported Reagents | Heterogeneous catalysis, easier workup. | Simplified purification, avoidance of corrosive acids. |

Design and Synthesis of Advanced this compound Analogues with Tunable Reactivity Profiles